N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide
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Overview
Description
N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide: is a heterocyclic compound that features a pyridine ring fused with an octahydrocyclopenta[c]pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide typically involves the reaction of pyridine derivatives with cyclopentane-based intermediates. One common method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage and forming the desired amide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biological pathways .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine-based structure but differ in the position of the nitrogen atom on the pyridine ring.
Imidazo[1,2-a]pyridines: These compounds feature a fused imidazole and pyridine ring system, offering different biological activities and chemical properties.
Uniqueness: N-(pyridin-3-yl)-octahydrocyclopenta[c]pyrrole-2-carboxamide is unique due to its specific ring fusion and the presence of an amide functional group. This structure provides distinct chemical reactivity and potential biological activity compared to other pyridine derivatives .
Properties
IUPAC Name |
N-pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13(15-12-5-2-6-14-7-12)16-8-10-3-1-4-11(10)9-16/h2,5-7,10-11H,1,3-4,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDOAFOHXIHZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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